molecular formula C19H17N5O4S B3003218 2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-36-4

2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No. B3003218
CAS RN: 894069-36-4
M. Wt: 411.44
InChI Key: ZDXZEGOGNDVDSO-UHFFFAOYSA-N
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Description

The compound “2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a triazolo[4,3-b]pyridazine ring, a benzenesulfonamide group, and two methoxy groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine ring and the benzenesulfonamide group would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the sulfonamide group might participate in reactions with acids or bases, and the methoxy groups could potentially be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could potentially increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient synthesis method for related compounds, demonstrating improved yield and milder reaction conditions, has been developed (Wu et al., 2013).

Biological Activities

  • Anticancer Activity : Some derivatives have shown significant anticancer activity. Compounds related to 2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide demonstrated high growth inhibitory activity against cancer cell lines (Fares et al., 2014).
  • Antiviral Activity : Derivatives of this compound exhibited anti-HIV activity and moderate anticancer activity (Brzozowski, 1998). Additionally, some compounds showed promising activity against the hepatitis-A virus (Shamroukh & Ali, 2008).

Pharmacological Research

  • Compounds with structural similarities have been investigated as inhibitors of carbonic anhydrase isozymes, which are relevant in tumor-associated research (Alafeefy et al., 2015).

Miscellaneous Applications

  • Related compounds have been explored for their potential in treating respiratory diseases like asthma, due to their ability to inhibit platelet activating factor-induced bronchoconstriction (Kuwahara et al., 1997).
  • Certain derivatives have shown potential as high-affinity inhibitors of enzymes, which could have implications in neurological research (Röver et al., 1997).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-27-15-7-9-17(28-2)18(11-15)29(25,26)23-14-5-3-13(4-6-14)16-8-10-19-21-20-12-24(19)22-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXZEGOGNDVDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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